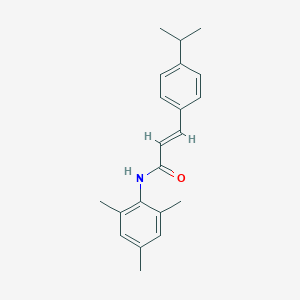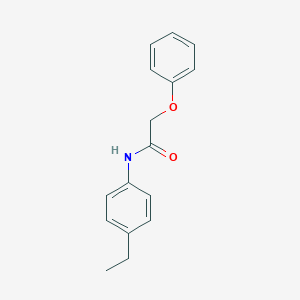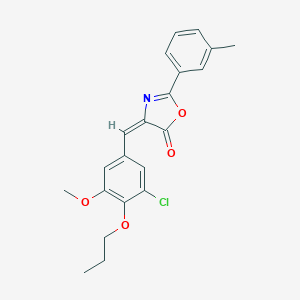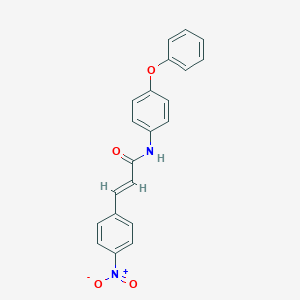![molecular formula C26H23N3O4S B335551 10-BENZOYL-3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B335551.png)
10-BENZOYL-3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-BENZOYL-3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes benzoyl, nitro, and thienyl groups
Méthodes De Préparation
The synthesis of 10-BENZOYL-3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps. The synthetic route typically starts with the preparation of the core dibenzo[b,e][1,4]diazepin structure, followed by the introduction of the benzoyl and nitro groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride.
Substitution: The thienyl group can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, lithium aluminum hydride, sodium hydride, and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
10-BENZOYL-3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism by which 10-BENZOYL-3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds to 10-BENZOYL-3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE include:
11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one:
Indole derivatives: These compounds share some structural similarities and have been studied for their biological potential, including anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C26H23N3O4S |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
5-benzoyl-9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H23N3O4S/c1-26(2)14-18-23(20(30)15-26)24(21-12-13-22(34-21)29(32)33)28(19-11-7-6-10-17(19)27-18)25(31)16-8-4-3-5-9-16/h3-13,24,27H,14-15H2,1-2H3 |
Clé InChI |
CUGUQJIRBYUYNX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC=C(S5)[N+](=O)[O-])C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC=C(S5)[N+](=O)[O-])C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 4-(aminocarbonyl)-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B335469.png)
![2-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)hexanamide](/img/structure/B335470.png)



![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B335475.png)

![Ethyl 6-tert-butyl-2-{[(3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335480.png)
![5-(4-Ethoxybenzylidene)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B335484.png)
![methyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B335485.png)

![propyl 2-(cinnamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335490.png)

![4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-2-(3-methoxyphenyl)quinoline](/img/structure/B335492.png)
